N-(2-amino-9H-purin-6-yl)alanine
Description
Properties
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c1-3(7(15)16)12-6-4-5(11-2-10-4)13-8(9)14-6/h2-3H,1H3,(H,15,16)(H4,9,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSYCAUTVOPVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC(=NC2=C1NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Mechanistic Insight :
The reaction proceeds via deprotonation of alanine’s amine, forming a nucleophile that substitutes chlorine. The electron-withdrawing effect of the purine’s N1 and N3 positions activates the C6 site for substitution.
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Dissolve 2-amino-6-chloropurine (1 eq) and L-alanine (1.2 eq) in 10 mL H2O.
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Add Na2CO3 (2 eq) and reflux for 3–6 hours.
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Acidify with HCl to pH 3–4, precipitate the product, and purify via recrystallization.
Challenges :
-
Racemization : Partial racemization (up to 20%) occurs due to alkaline conditions.
-
Byproducts : Unreacted 6-chloropurine and dimerization products.
Coupling Reactions Using Phosphorus Oxychloride (POCl3)
For sterically hindered substrates, POCl3-mediated coupling in pyridine effectively links pre-functionalized purines to alanine derivatives.
Procedure and Key Steps
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Activation : POCl3 reacts with the purine’s amino group, forming a reactive intermediate.
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Coupling : Alanine’s carboxylate attacks the activated purine, forming an amide bond.
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Reagents : 2-Amino-6-chloropurine, N-protected alanine, POCl3, pyridine.
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Temperature : −15°C to room temperature.
Advantages :
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High regioselectivity for the C6 position.
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Compatible with N-protected alanine to prevent side reactions.
Limitations :
-
Requires anhydrous conditions and careful temperature control.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields by improving thermal efficiency. This method is particularly useful for thermally labile intermediates.
Protocol Overview
Reported Outcomes :
Applications :
-
Scalable for high-throughput synthesis.
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Ideal for generating derivatives with modified purine cores.
Enzymatic and Biocatalytic Approaches
Although less common, enzymatic methods offer stereochemical control. Transglycosylation reactions using purine nucleoside phosphorylases (PNPs) have been explored.
Key Findings
-
Enzyme : PNP from E. coli or B. subtilis.
Advantages :
Drawbacks :
Comparative Analysis of Methods
| Method | Yield (%) | Racemization Risk | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 40–65 | Moderate | High | Low |
| POCl3 Coupling | 55–68 | Low | Moderate | Medium |
| Microwave-Assisted | 70–85 | Low | High | High |
| Enzymatic | 30–50 | None | Low | High |
Key Observations :
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Nucleophilic substitution balances cost and scalability but struggles with racemization.
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Microwave synthesis offers high yields but requires specialized equipment.
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Enzymatic methods are niche due to cost and yield limitations.
Racemization Mitigation Strategies
Racemization during synthesis remains a critical challenge. Proven strategies include:
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-9H-purin-6-yl)alanine undergoes various chemical reactions, including:
Nucleophilic Substitution: As mentioned, the substitution of chlorine in 6-chloropurine with alanine.
Oxidation and Reduction: The purine moiety can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The amino group can participate in coupling reactions with other electrophiles, forming new C-N bonds.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethylformamide, ethanol, water.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with alanine yields this compound, while oxidation may produce purine derivatives with altered functional groups.
Scientific Research Applications
Chemistry
N-(2-amino-9H-purin-6-yl)alanine serves as a building block for synthesizing more complex purine derivatives. Its unique structure allows chemists to explore various chemical reactions, including:
- Nucleophilic Substitution
- Oxidation and Reduction
- Coupling Reactions
Biology
In biological research, this compound is studied for its potential roles in:
- Enzyme Inhibition: It may inhibit specific enzymes by forming hydrogen bonds with active site residues, impacting metabolic pathways.
- Biochemical Assays: Used as a substrate in assays to study enzyme kinetics and interactions.
Medicine
The medicinal applications of this compound are particularly promising:
- Antimicrobial Activities: Investigated for its potential to combat bacterial infections.
- Anticancer Properties: Some studies suggest it may exhibit cytotoxic effects against various cancer cell lines, including murine mammary carcinoma and human colorectal adenocarcinoma .
Industry
In industrial applications, this compound is utilized in:
- Pharmaceutical Development: As a precursor for synthesizing novel drugs.
- Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic activity against several cancer cell lines. The research highlighted the structure–activity relationship (SAR) that could guide the design of more effective anticancer agents .
Case Study 2: Enzyme Inhibition
Research focused on the interaction of this compound with specific enzymes showed promising results in inhibiting enzyme activity, which could lead to therapeutic applications in metabolic disorders .
Data Table: Comparison of Biological Activities
| Compound | Activity Type | Target Cells/Organisms | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer | 4T1 murine mammary carcinoma | 12.5 |
| This compound | Antimicrobial | E. coli | 15.0 |
| This compound | Enzyme Inhibition | Specific metabolic enzymes | 8.0 |
Mechanism of Action
The mechanism of action of N-(2-amino-9H-purin-6-yl)alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 6-position of the purine ring can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the alanine residue may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural Analogues
A. Substituent Variations at the 6-Position
¹Calculated based on molecular formula C₈H₁₀N₆O₂.
Key Observations :
- Chirality: Unlike halogenated or aryl-substituted purines (e.g., ), this compound’s alanine group introduces a chiral center, which complicates synthesis due to racemization risks .
Yield Comparison :
Stability and Stereochemical Considerations
- Racemization: Coupling reactions of N-(purin-6-yl)-α-amino acids, including alanine derivatives, are prone to racemization even when the imidazole ring is modified (e.g., 9-benzyl or 7-deaza substitutions) . This contrasts with non-chiral purines (e.g., ), where stereochemistry is irrelevant.
- Degradation : Purine derivatives with labile substituents (e.g., nitroso groups in ) may degrade under stress, whereas alanine’s stability depends on pH and temperature.
Q & A
Q. Basic (Computational Screening)
- Screen UniProt/Swiss-Prot for proteins with Met-Ala-X repeats using PROSITE patterns (e.g.,
M.A{3,}). - Rank candidates by alanine frequency in the first 12 residues (≥55% in top NTAR proteins) and cross-reference with housekeeping gene annotations .
- Validate predictions using dual-luciferase assays with chimeric promoters (e.g., TRIM28 or MECP2 5'-UTRs fused to ffLuc) .
How do researchers distinguish between transcriptional and translational effects when studying this compound in ERK pathways?
Q. Advanced (Experimental Design)
- Use bicistronic vectors with IRES elements to decouple transcription from translation (e.g., FGF-1 IRES for weak, scanning-dependent initiation) .
- Compare protein-to-mRNA ratios via qRT-PCR and quantitative Western blotting to isolate post-transcriptional effects .
- Employ AUG mutagenesis (e.g., AUG→GUG) in Kozak contexts to test if alanine moieties rescue translation defects .
What role does the purine ring play in the biochemical interactions of this compound?
Basic (Functional Analysis)
Purine derivatives often act as nucleic acid mimics or kinase modulators. To test this:
- Perform surface plasmon resonance (SPR) to measure binding affinity to ribosomal proteins or RNA helicases.
- Compare activity in ERK knockout cells to determine if effects are kinase-dependent .
Key Data Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
